![molecular formula C13H17Cl2NO4 B1424601 Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354490-33-7](/img/structure/B1424601.png)
Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride
Overview
Description
Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride is a useful research compound. Its molecular formula is C13H17Cl2NO4 and its molecular weight is 322.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Sorption and Environmental Behavior
Studies on phenoxy herbicides similar to the specified compound have shown that sorption to soil organic matter and iron oxides plays a significant role in their environmental fate. For instance, the sorption of 2,4-D and other phenoxy herbicides to various soils and minerals indicates that their behavior in the environment can be influenced by factors such as soil pH, organic carbon content, and the presence of iron oxides (Werner, Garratt, & Pigott, 2012). This suggests that the compound may exhibit similar environmental mobility and sorption characteristics, potentially affecting its distribution and persistence in natural systems.
Removal from Wastewater
The treatment and removal of wastewater containing pesticide residues, including phenoxy acids, highlight the complexity of managing these substances once they enter aquatic systems. Biological processes and granular activated carbon have been shown to be effective in removing a wide range of pesticides from wastewater, suggesting potential treatment approaches for related compounds (Goodwin, Carra, Campo, & Soares, 2018).
Photochemical Removal Methods
The behavior and transformation of phenoxy acids in aquatic environments, including their removal through photochemical methods, have been extensively reviewed. These studies indicate that advanced oxidation processes (AOPs) could be effective in degrading phenoxy acids in water, offering insight into potential degradation pathways for related compounds (Muszyński, Brodowska, & Paszko, 2019).
Environmental and Health Implications
Research on the genotoxicity and environmental impact of phenoxyacetic acids, such as MCPA, demonstrates the importance of understanding the biological effects of these compounds. MCPA has been extensively studied for its genotoxicity and potential health implications, providing a framework for assessing the safety and environmental impact of structurally related compounds (Elliott, 2005).
properties
IUPAC Name |
methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)pyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO4.ClH/c1-17-8-3-4-12(10(14)5-8)19-9-6-11(15-7-9)13(16)18-2;/h3-5,9,11,15H,6-7H2,1-2H3;1H/t9-,11-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDVFMSXQQAONV-ROLPUNSJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CC(NC2)C(=O)OC)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)O[C@H]2C[C@H](NC2)C(=O)OC)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S,4S)-4-(2-chloro-4-methoxyphenoxy)-2-pyrrolidinecarboxylate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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